REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[Cl:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][C:34]=1[Cl:35])[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[O:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[Cl:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][C:34]=1[Cl:35])[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH:27][C:4]([NH:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1)=[O:9]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=C(N)C=CC=C2)C=CC1Cl
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=C(N)C=CC=C2)C=CC1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 81% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |